molecular formula VN<br>NV B1581714 Vanadium nitride CAS No. 24646-85-3

Vanadium nitride

Cat. No.: B1581714
CAS No.: 24646-85-3
M. Wt: 64.948 g/mol
InChI Key: SKKMWRVAJNPLFY-UHFFFAOYSA-N
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Description

Fundamental Properties of Vanadium Nitride

Crystallographic Structure

This compound crystallizes in the cubic crystal system, adopting the rock-salt structure type that is characteristic of many transition metal nitrides. The compound exhibits the space group Fm-3m at room temperature, which corresponds to a face-centered cubic arrangement of both vanadium and nitrogen atoms. This structural configuration places vanadium atoms in octahedral coordination environments, with each vanadium atom surrounded by six nitrogen atoms, and conversely, each nitrogen atom coordinated by six vanadium atoms.

The room-temperature lattice parameter of this compound has been precisely determined through various crystallographic studies. At 298 Kelvin, the cubic lattice parameter measures 4.1328 angstroms, providing the fundamental dimensional characteristics of the unit cell. This value is consistent with measurements reported across multiple independent studies, with slight variations attributed to sample preparation methods and measurement conditions. The lattice parameter places this compound within the typical range observed for transition metal nitrides with rock-salt structures.

Atomic Positions and Bond Lengths

The atomic arrangement within the this compound structure demonstrates the characteristic features of the rock-salt crystal type. Vanadium atoms occupy the face-centered cubic lattice positions, while nitrogen atoms fill the octahedral interstitial sites, creating a three-dimensional network of edge-sharing octahedra. The vanadium-nitrogen bond lengths in the ambient temperature phase measure approximately 2.06 angstroms, representing the shortest distances between vanadium and nitrogen atoms within the crystal structure.

Structural Parameter Value Temperature Reference
Lattice Parameter (a) 4.1328 Å 298 K
Lattice Parameter (a) 4.136 Å Room Temperature
Vanadium-Nitrogen Bond Length 2.06 Å Room Temperature
Space Group Fm-3m (225) 298 K
Crystal System Cubic Room Temperature

The coordination geometry around each atom reveals the octahedral environment that characterizes the rock-salt structure. Each vanadium atom coordinates with six nitrogen atoms arranged at the vertices of a regular octahedron, while each nitrogen atom similarly coordinates with six vanadium atoms. This coordination pattern results in a highly symmetric crystal structure that contributes to the compound's stability and physical properties.

Low-Temperature Structural Phase Transition

This compound undergoes a significant structural phase transition at low temperatures, transforming from the cubic rock-salt structure to a tetragonal modification. This transition occurs at approximately 205 Kelvin, marking a critical temperature below which the crystal structure reorganizes into a different arrangement. The low-temperature phase adopts the space group P4-2m, representing a tetragonal, non-centrosymmetric crystal structure that differs substantially from the high-temperature cubic phase.

The structural transformation involves the clustering of vanadium atoms into tetrahedral units, fundamentally altering the atomic arrangements within the crystal. At 20 Kelvin, the low-temperature phase exhibits distinctive vanadium-vanadium intracluster distances of 2.8534 and 2.8515 angstroms, while the intercluster vanadium-vanadium distances range from 2.9147 to 2.9853 angstroms. These measurements reveal the formation of vanadium tetrahedral clusters that represent a significant departure from the uniform atomic distribution observed in the high-temperature phase.

Phase Temperature Range Space Group Lattice Parameters Structural Features
High-Temperature Above 205 K Fm-3m a = 4.1328 Å Rock-salt structure
Low-Temperature Below 205 K P4-2m a = 4.1314 Å, c = 4.1198 Å Vanadium tetrahedral clusters

The phase transition mechanism involves a dynamic instability of the high-temperature structure, where vibrational modes of the rock-salt phase become energetically unfavorable at low temperatures. This instability drives the formation of the tetrahedral clusters, resulting in the observed tetragonal symmetry of the low-temperature phase. The transition represents a cooperative phenomenon involving the collective displacement of atoms to achieve the new structural arrangement.

Pressure-Induced Structural Modifications

Research into the high-pressure behavior of this compound has revealed additional structural phases that emerge under extreme conditions. Theoretical investigations predict several new this compound phases that become stable at elevated pressures, including modifications with different vanadium-to-nitrogen ratios. These high-pressure phases demonstrate the structural flexibility of the vanadium-nitrogen system and its ability to adopt alternative arrangements under modified thermodynamic conditions.

The pressure-induced phases exhibit different crystal symmetries and atomic coordination patterns compared to the ambient-pressure rock-salt structure. Some of these phases incorporate different stoichiometries, such as vanadium dinitride compounds, which represent alternative ways of organizing vanadium and nitrogen atoms within crystalline frameworks. The existence of these pressure-stabilized phases highlights the rich structural chemistry of the vanadium-nitrogen system and provides insights into the fundamental factors governing structural stability in transition metal nitrides.

Structural Relationships with Related Compounds

The crystallographic structure of this compound exhibits close relationships with other transition metal nitrides that adopt the rock-salt structure type. Compounds such as titanium nitride, chromium nitride, and niobium nitride share the same fundamental structural framework, with variations primarily in the lattice parameters reflecting the different atomic radii of the transition metals. These structural similarities enable the formation of solid solutions and composite materials that combine the properties of multiple nitride phases.

Compound Lattice Parameter (Å) Structure Type Space Group
This compound 4.136 Rock-salt Fm-3m
Titanium Carbide 4.328 Rock-salt Fm-3m
Chromium Nitride 4.149 Rock-salt Fm-3m
Niobium Nitride 4.392 Rock-salt Fm-3m

The structural compatibility between this compound and related compounds facilitates the development of ternary and quaternary nitride systems with engineered properties. Recent research has demonstrated the synthesis of ternary nitride semiconductors that incorporate magnesium along with transition metals, creating rock-salt-derived structures with modified electronic properties while maintaining structural coherence with the parent binary nitrides.

Defect Structures and Non-Stoichiometry

The crystallographic structure of this compound accommodates various types of defects and non-stoichiometric compositions that influence its physical properties. The compound can exist with nitrogen-to-vanadium ratios that deviate from the ideal 1:1 stoichiometry, creating vacancy defects in either the nitrogen or vanadium sublattices. These defects modify the local atomic environments and can significantly affect properties such as electrical conductivity, mechanical strength, and chemical reactivity.

Studies of non-stoichiometric this compound have revealed that the properties of the compound depend sensitively on the exact stoichiometry, with even small deviations from the ideal composition producing measurable changes in behavior. The rock-salt structure proves remarkably tolerant of defects, maintaining its basic framework even with substantial concentrations of atomic vacancies. This structural robustness contributes to the practical utility of this compound in applications where precise stoichiometric control may be challenging to achieve.

Properties

IUPAC Name

azanylidynevanadium
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InChI

InChI=1S/N.V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SKKMWRVAJNPLFY-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

N#[V]
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Molecular Formula

VN, NV
Record name vanadium nitride
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Molecular Weight

64.948 g/mol
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Physical Description

Black solid; Insoluble in water; [Hawley] Dark powder; Insoluble in water; [MSDSonline]
Record name Vanadium nitride
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CAS No.

24646-85-3
Record name Vanadium nitride (VN)
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Record name Vanadium nitride (VN)
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Record name Vanadium nitride (VN)
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Preparation Methods

Carbothermal Reduction–Nitridation (CRN) Method

Process Overview:
The CRN method involves the reduction of vanadium oxides (commonly vanadium pentoxide, V2O5) with carbon under a nitrogen atmosphere at high temperatures. The reaction proceeds through a series of phase transformations, ultimately yielding VN.

Key Research Findings:

  • A novel approach uses a vanadium-coated carbon precursor prepared by adding carbon black to the vanadium stripping solution during vanadium recovery from black shale. This precursor has a V-coated carbon structure that significantly enlarges the contact area between reactants and provides a homogeneous chemical composition, thereby lowering the synthesis temperature and shortening the reaction time.
  • The phase evolution during CRN follows:
    $$(NH4)2V6O{16} \cdot 1.5H2O \rightarrow V2O5 \rightarrow V6O{13} \rightarrow VO2 \rightarrow V4O7 \rightarrow V2O3 \rightarrow VC \rightarrow VN$$
  • VN with nitrogen content around 16.38% was successfully synthesized at 1150 °C for 1 hour with a carbon to V2O5 mass ratio of 0.30 and nitrogen flow of 300 mL/min in a nitrogen atmosphere.

Advantages:

  • Relatively low synthesis temperature compared to traditional CRN (1300–1500 °C).
  • Shorter reaction time due to improved precursor structure.
  • Uses widely available and inexpensive raw materials.

Limitations:

  • Requires precise control of carbon content and precursor preparation.
  • High temperature still necessary, though reduced.

Vacuum Tube Furnace Sintering Under Nitrogen Atmosphere

Process Overview:
This method involves mixing vanadium pentoxide powder with a reductant (e.g., iron powder) and a binder, pressing into a form, and sintering in a high vacuum tube resistance furnace under a controlled nitrogen atmosphere.

Detailed Procedure:

  • Vanadium pentoxide powder is ground to finer than 60 mesh.
  • Mixed with iron powder (reductant) and sodium salt (binder), then pressed into shape.
  • Placed in a vacuum tube furnace evacuated to 9–11 Pa vacuum.
  • Pure nitrogen (99.99%) is introduced to 0.15–0.25 MPa at 20 L/min flow.
  • The furnace is heated to 800–950 °C and held for 3–6 hours for sintering and nitriding.
  • Cooling is gradual to 150–200 °C before removing the product.

Product Composition Example:

Element Vanadium (V) Nitrogen (N) Sulfur (S) Carbon (C) Phosphorus (P)
Content (%) 81.77 18.03 0.004 0.01 0.003

Advantages:

  • Low energy consumption and stable product quality.
  • Accurate process control and low impurity content.
  • Environmentally friendly with no pollution generated.

Limitations:

  • Requires vacuum equipment and precise atmosphere control.
  • Moderate temperature and relatively long sintering times.

Gas-Based Reduction and Nitridation Using Ammonia (NH3)

Process Overview:
Vanadium oxide (specifically V2O3) is reduced and nitrided using ammonia gas in an isothermal process. The reaction includes two main stages: deoxygenation followed by nitridation.

Kinetic and Mechanistic Insights:

  • The deoxygenation stage follows a two-dimensional phase boundary reaction model.
  • The nitridation stage follows a three-dimensional diffusion model.
  • The reaction is thermodynamically feasible at temperatures as low as 873 K (600 °C).
  • The product formed is a solid solution of vanadium oxynitride (VNxOy), with nitrogen content increasing with temperature.
  • Maximum nitrogen content achieved was approximately 15.83% at 1073 K (800 °C) after 2 hours.

Advantages:

  • Lower synthesis temperature compared to carbothermal methods.
  • Direct use of ammonia simplifies nitrogen incorporation.
  • Potential for better control of nitrogen stoichiometry.

Limitations:

  • Requires handling of ammonia gas, which is toxic and corrosive.
  • Formation of oxynitride phases may require further processing for pure VN.

Microwave-Assisted Precipitation and Thermal Reduction–Nitridation

Process Overview:
A novel precursor is prepared by microwave-assisted precipitation from vanadium solutions, followed by reduction and nitridation at elevated temperatures.

Research Findings:

  • Microwave assistance allows control over precursor particle size and structure, increasing the contact area with nitrogen and shortening diffusion paths.
  • Reduction and nitridation conducted at 1150 °C yield VN with nitrogen content of 17.67 wt%.
  • The product consists of uniform spherical particles meeting VN16 standards for nitrogen content and density.
  • Thermal decomposition of the precursor generates ammonia in situ, which acts as a reducing agent, reducing emissions of polluting gases.

Advantages:

  • Enhanced reaction kinetics due to improved precursor morphology.
  • Environmentally friendly due to reduced emissions.
  • High nitrogen content and product uniformity.

Limitations:

  • Requires microwave equipment for precursor synthesis.
  • Process optimization needed for scale-up.

Other Methods (Brief Overview)

Comparative Summary Table of Preparation Methods

Method Temperature Range (°C) Atmosphere Reaction Time Nitrogen Content (%) Advantages Limitations
Carbothermal Reduction–Nitridation 1150–1500 N2 1–5 hours ~16.4 Low cost, scalable, moderate temp High temp, precursor prep needed
Vacuum Tube Furnace Sintering 800–950 High purity N2 3–6 hours ~18 Low energy, stable, low impurities Requires vacuum & precise control
Gas-Based NH3 Reduction-Nitridation 600–800 NH3 2 hours ~15.8 Lower temp, direct nitridation Toxic NH3 handling, oxynitride formation
Microwave-Assisted Precursor + Reduction ~1150 N2 ~1 hour ~17.7 Enhanced kinetics, uniform particles Microwave equipment needed
Other (SHS, Sol-Gel, CVD, Milling) Variable Various Variable Variable Specialized applications Complex, costly, limited scale

Chemical Reactions Analysis

Types of Reactions

Vanadium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form vanadium oxides such as vanadium pentoxide.

    Reduction: this compound can be reduced using hydrogen or other reducing agents.

    Substitution: this compound can undergo substitution reactions with other nitrides or carbides.

Major Products Formed

The major products formed from these reactions include various vanadium oxides and other vanadium compounds .

Scientific Research Applications

Energy Storage Applications

Supercapacitors
Vanadium nitride has been extensively investigated as a promising electrode material for supercapacitors. Its high surface area and pseudocapacitance properties make it suitable for energy storage applications. Recent studies have shown that VN can achieve pseudocapacitances exceeding 1300 Fg1^{-1} when hydroxide ions are involved in the charge storage process. The mechanism involves the reduction and oxidation of vanadium as hydroxide ions enter and exit the micropores of VN .

Table 1: Performance Metrics of VN in Supercapacitors

MetricValue
Pseudocapacitance>1300 Fg1^{-1}
Charge/Discharge CyclesHigh Cyclability
Operating Voltage RangeWide Range

Vanadium Redox Flow Batteries (VRFBs)
VN is also utilized in vanadium redox flow batteries, which are essential for large-scale energy storage. The compound's ability to facilitate electron transfer and its stability in various electrolytes enhance the efficiency of these systems .

Catalytic Applications

Catalysts for Chemical Reactions
this compound has been explored as a catalyst in several chemical reactions due to its unique electronic properties. It exhibits excellent catalytic activity for hydrogen evolution reactions (HER) and is being studied for its potential to improve the efficiency of hydrogen production methods .

Table 2: Catalytic Properties of VN

Reaction TypeActivity Level
Hydrogen Evolution ReactionHigh
Catalytic ActivityEnhanced

Material Science Applications

Wear-Resistant Coatings
VN is recognized for its hardness and wear resistance, making it an ideal candidate for coating tools and machine parts. The application of VN coatings can significantly extend the lifespan of cutting tools by reducing wear during operation .

Table 3: Properties of VN Coatings

PropertyValue
HardnessHigh
Wear ResistanceExcellent
ApplicationCutting Tools

Case Studies

Case Study 1: Supercapacitor Performance
In a study conducted at Oak Ridge National Laboratory, researchers synthesized high surface area VN and tested its performance in supercapacitors under various electrolyte conditions. The results demonstrated superior cyclability and charge storage capabilities compared to traditional materials .

Case Study 2: Catalytic Efficiency in HER
A recent investigation highlighted VN's role as an efficient hydrogen-diffusive cathode. The study revealed that VN exhibits exceptional hydrogen ion diffusivity while maintaining limited HER activity, making it suitable for sustainable hydrogen production technologies .

Mechanism of Action

The mechanism by which vanadium nitride exerts its effects varies depending on its application. In supercapacitors, this compound enhances energy storage through fast and reversible surface redox reactions. In catalysis, it acts as an active site for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the interaction of this compound with nitrogen and other reactants at the atomic level .

Comparison with Similar Compounds

Structural and Mechanical Properties

Titanium Nitride (TiN) and Titanium Carbide (TiC)
  • Crystal Structure : TiN shares VN’s cubic rock salt structure, while TiC adopts a similar structure with carbon in octahedral sites .
  • Mechanical Performance :
    • TiN exhibits a lower hardness (~2,100 HV) than VN but superior oxidation resistance .
    • TiC has a higher melting point (~3,140°C) and hardness (~2,500–3,000 HV) compared to VN .
  • γ-Fe Lattice Mismatch : TiN (10.61%) and TiC (12.53%) serve as effective heterotypic cores in steel, whereas VN’s mismatch (~7–9%) enhances grain refinement without compromising ductility .
Vanadium Carbide (VC)
  • VC exists in two forms: V₄C₃ (metastable) and VC (stable). Both exhibit higher hardness (~2,900 HV) than VN but lower thermal stability in oxidizing environments .
  • In steel, VC precipitates refine grains but are less effective than VN in simultaneous nitrogen microalloying, which improves weldability and strength .
Vanadium Oxides (V₂O₅, VO₂)
  • V₂O₅ is a layered oxide with semiconductor properties, used in catalysts and batteries. Unlike VN, it decomposes above 678°C and lacks mechanical robustness .
  • VO₂ undergoes a metal-insulator transition at ~68°C, making it suitable for smart coatings, but its narrow operational temperature range limits high-temperature applications .

Thermal and Chemical Stability

Compound Melting Point (°C) Oxidation Resistance Notable Stability Features
VN ~2,050 Moderate Stable in inert atmospheres; oxidizes above 400°C
TiN ~2,930 High Forms protective TiO₂ layer at high temps
VC ~2,810 Low Prone to oxidation above 500°C
V₂O₅ ~690 (decomposes) Low Decomposes to lower oxides at high temps

VN’s oxidation resistance is inferior to TiN but superior to VC, making it suitable for moderate-temperature applications like cutting tools .

Electrochemical Performance

VN’s high electrical conductivity (~1.5 × 10⁶ S/m) and pseudocapacitive behavior make it ideal for energy storage. Key comparisons:

  • Lithium-Ion Batteries: VN anodes achieve 361.5 mAh/g at 0.1 A/g (60 cycles) and 164.5 mAh/g at 1 A/g (500 cycles), outperforming TiN (≤200 mAh/g) due to superior Li⁺ diffusion kinetics .
  • Supercapacitors: VN/carbon composites exhibit capacitances up to 450 F/g, surpassing TiN (300 F/g) and VC (non-conductive) .

Biological Activity

Vanadium nitride (VN) is a compound that has garnered attention in various fields, including materials science and biomedicine. Its biological activity is particularly noteworthy due to its potential applications in drug development, antioxidant properties, and interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Vanadium Compounds

Vanadium compounds, including this compound, have been recognized for their diverse biological activities. These compounds can mimic phosphate in biological systems, leading to interactions with enzymes and cellular processes. Notably, vanadium has been studied for its role in diabetes management, cancer therapy, and as an antibacterial agent .

This compound's biological activity can be attributed to several mechanisms:

  • Enzyme Interaction : VN can influence the activity of various enzymes by acting as a phosphatase inhibitor or mimicking phosphate groups. This interaction can lead to the modulation of signaling pathways involved in cellular metabolism and growth .
  • Antioxidant Properties : Vanadium compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is essential in preventing cellular damage and may have implications in aging and degenerative diseases .
  • Cellular Uptake : Studies indicate that vanadium compounds are absorbed primarily in bone, liver, kidneys, and spleen. The absorption rates are influenced by particle size and dosage, with smaller particles showing higher accumulation in diabetic models .

1. Antidiabetic Activity

Research has demonstrated that vanadium compounds can enhance insulin sensitivity and glucose uptake in cells. A study involving diabetic mice showed that administration of this compound led to significant reductions in blood glucose levels. The mechanism was linked to the activation of insulin signaling pathways through the inhibition of protein tyrosine phosphatases .

2. Anticancer Properties

This compound has been explored for its anticancer effects. In vitro studies indicated that VN could induce apoptosis in cancer cells through oxidative stress mechanisms. The generation of reactive oxygen species (ROS) leads to lipid peroxidation and DNA damage, ultimately triggering cell death pathways .

3. Antibacterial Effects

Vanadium compounds have shown promise as antibacterial agents. A study isolated vanadium-resistant bacteria from environments rich in vanadium and assessed their ability to accumulate heavy metals. The findings suggested that vanadium could inhibit bacterial growth by disrupting cellular processes through metal ion toxicity .

Data Tables

Biological Activity Mechanism Study Reference
AntidiabeticInsulin signaling enhancement
AnticancerInduction of apoptosis via ROS
AntibacterialDisruption of cellular processes

Q & A

Q. Methodological protocol :

Cyclic voltammetry (CV) in 1M KOH at varying scan rates (1–100 mV/s).

In-situ XAS at the V K-edge during charging/discharging.

Post-mortem TEM to correlate structural changes with performance loss.

What computational approaches predict the stability and electronic properties of metastable this compound structures?

Level: Advanced
Answer:
Density functional theory (DFT) simulations predict the stability of 2D VN lattices and their ferromagnetic properties (). Key steps:

  • Structure optimization : Relax atomic positions using Perdew-Burke-Ernzerhof (PBE) functionals.
  • Electronic analysis : Band structure calculations confirm metallic behavior in cubic VN.
  • Magnetic properties : Spin-polarized DFT identifies ferromagnetic ordering in metastable 2D phases ().

Table 2: DFT-predicted properties of 2D VN ():

PropertyValue
Formation energy-3.2 eV/atom
Magnetic moment1.2 μB/unit cell
BandgapMetallic

How do experimental and theoretical results reconcile discrepancies in reported mechanical and thermal stability of VN?

Level: Advanced
Answer:
Discrepancies arise from synthesis-dependent defects (e.g., vacancies, grain size). For example:

  • Hardness : Varies from 15–22 GPa due to oxygen impurities ().
  • Thermal stability : Oxygen-rich samples decompose above 500°C, while phase-pure VN remains stable up to 1200°C ().

Q. Resolution strategies :

  • Controlled synthesis : Use high-purity precursors and inert atmospheres ().
  • Multiscale modeling : Combine DFT (atomic-scale defects) and phase-field modeling (grain growth kinetics) ().

What methodological frameworks address contradictions in this compound’s reported catalytic activity for nitrogen fixation?

Level: Advanced
Answer:
Contradictions stem from surface vs. bulk contributions. A systematic approach includes:

Surface-sensitive techniques : Ambient-pressure XPS to track N₂ adsorption/desorption ().

Isotopic labeling : ¹⁵N₂ tracer studies quantify nitrogen incorporation rates.

Theoretical active sites : DFT identifies V-edge sites as catalytic hotspots ().

Key finding : Low-coordination V sites enhance N≡N bond activation by 30% compared to bulk surfaces ().

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